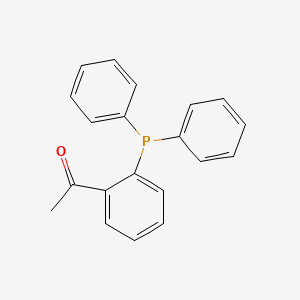

2'-(Diphenylphosphino)acetophenone

Description

Historical Trajectory and Contemporary Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

The field of transition metal catalysis has been profoundly shaped by the development of phosphine ligands. Since their introduction in the mid-20th century, these organophosphorus compounds have become indispensable tools for chemists, enabling a vast array of chemical transformations. Their ability to form stable complexes with a wide range of transition metals and to modulate the metal's reactivity through their tunable electronic and steric properties has been a cornerstone of modern synthetic chemistry.

Historically, simple phosphines like triphenylphosphine (B44618) were instrumental in the development of seminal catalytic processes such as the Heck, Suzuki, and Stille cross-coupling reactions. These reactions, which form carbon-carbon bonds with remarkable precision, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The success of these early catalytic systems spurred intensive research into the design of more sophisticated phosphine ligands with tailored properties to address the growing demands for more efficient, selective, and sustainable chemical processes.

Today, the significance of phosphine ligands is greater than ever. They are central to the production of a multitude of fine chemicals and are integral to the development of novel catalytic methodologies. The ongoing pursuit of "greener" chemical processes has further amplified the importance of ligand design, with a focus on creating catalysts that operate under milder conditions, exhibit higher turnover numbers, and offer greater substrate scope.

Architectural Diversity and Stereoelectronic Properties of Chiral Phosphine Ligands

The efficacy of a phosphine ligand in a catalytic cycle is intimately linked to its three-dimensional structure (steric properties) and its ability to donate or accept electron density from the metal center (electronic properties). This interplay of stereoelectronic properties is what governs the stability of the catalyst, the rate of the reaction, and the selectivity towards the desired product.

A key parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ) . This value represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the phosphorus atom. Larger cone angles indicate greater steric hindrance, which can influence the coordination number of the metal, promote reductive elimination, and prevent catalyst deactivation pathways.

The electronic nature of a phosphine ligand is typically described by its pKa , which reflects its basicity or electron-donating ability. Electron-rich phosphines, with higher pKa values, tend to increase the electron density on the metal center, which can facilitate oxidative addition, a crucial step in many catalytic cycles. Conversely, electron-poor phosphines can enhance the electrophilicity of the metal, which may be advantageous in other catalytic transformations.

The development of chiral phosphine ligands has been a watershed moment in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. These ligands possess a chiral center, which can be located on the phosphorus atom itself (P-chiral) or on the backbone of the ligand. This chirality is transferred to the catalytic complex, creating an asymmetric environment that directs the reaction to favor the formation of one enantiomer over the other. The architectural diversity of chiral phosphine ligands is vast, ranging from bidentate ligands with C2 symmetry to monodentate ligands with unique steric profiles.

Positioning of 2'-(Diphenylphosphino)acetophenone within the Landscape of Emerging Ligand Scaffolds

Within this dynamic landscape of ligand development, this compound has emerged as a promising and versatile scaffold. This ligand is characterized by the presence of both a diphenylphosphino group and an acetophenone (B1666503) moiety on the same aromatic ring. This unique combination of a "soft" phosphorus donor and a "hard" oxygen donor from the carbonyl group of the acetophenone confers upon it a hemilabile character.

The P,O donor set allows the ligand to coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. However, the metal-oxygen bond can be relatively weak and can dissociate to open up a coordination site for substrate binding, a property known as "masked coordinative unsaturation." lu.se This dynamic behavior is highly desirable in catalysis as it can facilitate key steps in the catalytic cycle.

The structural and electronic properties of this compound can be fine-tuned by modifying the substituents on the phenyl rings of the phosphine or on the acetophenone fragment. This modularity allows for the rational design of ligands with specific stereoelectronic profiles to optimize their performance in a given catalytic reaction.

Structural and Coordination Chemistry of this compound

The precise three-dimensional arrangement of this compound and its coordination complexes is fundamental to understanding its catalytic behavior.

Crystal Structure of the Free Ligand

X-ray crystallographic analysis of the free this compound ligand reveals its solid-state conformation. The molecule crystallizes in the monoclinic space group P2(1)/c. lu.se The relative orientation of the diphenylphosphino and acetophenone groups is a key feature of its structure.

Coordination with Transition Metals: The Case of Palladium(II)

The coordination chemistry of this compound has been investigated through the synthesis and characterization of its transition metal complexes. A notable example is the bis(this compound)palladium(II) bistriflate complex. lu.se

In this complex, two molecules of the ligand coordinate to the palladium(II) center in a cis-configuration. lu.se The ligand acts as a bidentate P,O-chelate, with both the phosphorus atom and the oxygen atom of the carbonyl group binding to the palladium. The coordination geometry around the palladium is distorted square planar.

The Pd-P and Pd-O bond lengths provide valuable insights into the bonding within the complex. A significant observation is the large trans-influence of the phosphorus atoms, which leads to a lengthening of the bond to the atom positioned opposite to it. lu.se This electronic effect highlights the strong donor character of the phosphorus atom in this ligand.

| Parameter | This compound | bis(this compound)palladium(II)bistriflate |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2(1)/c | P2(1)2(1)2(1) |

| a (Å) | 11.050(2) | 11.867(2) |

| b (Å) | 16.052(3) | 18.162(4) |

| c (Å) | 9.7082(19) | 19.603(4) |

| β (°) | 109.58(3) | 90 |

| V (ų) | 1622.4(6) | 4224.9(15) |

| Z | 4 | 4 |

Catalytic Applications

The unique properties of this compound make it a promising ligand for a variety of transition metal-catalyzed reactions. Its hemilabile nature and tunable stereoelectronic profile are particularly advantageous in cross-coupling reactions and hydrogenation processes.

Role in Cross-Coupling Reactions

Palladium complexes of phosphine ligands are workhorses in modern organic synthesis, particularly for the construction of carbon-carbon bonds. While specific catalytic data for this compound in well-known cross-coupling reactions like the Suzuki or Heck reactions are still emerging in the literature, the structural similarities and electronic properties it shares with other successful P,O-ligands suggest significant potential. The ability of the ligand to stabilize the active palladium(0) species while also allowing for facile substrate coordination is a key prerequisite for high catalytic activity.

Application in Hydrogenation Reactions

Transition metal-catalyzed hydrogenation is a fundamental transformation in organic chemistry. Rhodium and iridium complexes featuring phosphine ligands are particularly effective for the reduction of ketones and olefins. The use of this compound in such reactions is an area of active investigation. For instance, in the transfer hydrogenation of acetophenone derivatives, the nature of the phosphine ligand plays a crucial role in determining the efficiency and selectivity of the catalyst. The hemilability of the P,O-ligand could potentially facilitate the catalytic cycle by allowing for rapid coordination and dissociation of the substrate and product.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-diphenylphosphanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIDFFAGYXOYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Diphenylphosphino Acetophenone and Its Structural Analogues

Established Synthetic Pathways to 2'-(Diphenylphosphino)acetophenone

While specific, well-established protocols for the direct synthesis of this compound are not extensively documented in readily available literature, plausible synthetic routes can be extrapolated from standard organophosphorus chemistry. A common approach for the formation of aryl-phosphine bonds is through the reaction of an organometallic phosphide (B1233454) reagent with an aryl halide.

One potential pathway involves the nucleophilic substitution of a 2'-haloacetophenone, such as 2'-bromoacetophenone, with a diphenylphosphide salt. Alkali-metal diphenylphosphides, like lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂), are potent nucleophiles capable of displacing halides from an aromatic ring. These phosphide reagents can be generated in situ from the reduction of triphenylphosphine (B44618) or by deprotonation of diphenylphosphine (B32561). wikipedia.org

Another viable strategy could be a transition-metal-catalyzed cross-coupling reaction. For instance, palladium- or nickel-catalyzed reactions are widely employed for the formation of P-C bonds. A reaction could be envisioned between a 2'-haloacetophenone derivative and diphenylphosphine or a related phosphorus source. A related study detailed the use of a dual-base-enabled, nickel-catalyzed C-N cross-coupling of amides with 2′-(pseudo)halide-substituted acetophenones, highlighting the utility of functionalized acetophenones in such catalytic systems. springernature.com

Furthermore, a two-step method has been developed for the synthesis of aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides. acs.org This involves the quaternization of a phosphine (B1218219) with an aryl bromide, followed by a Wittig-type reaction. acs.org Although this method yields a phosphine oxide and has been described for other isomers, it suggests a foundational approach that could potentially be adapted. acs.org

| Proposed Synthetic Route | Key Reactants | General Conditions | Potential Product |

| Nucleophilic Substitution | 2'-Bromoacetophenone, Lithium Diphenylphosphide | Anhydrous, inert atmosphere | This compound |

| Cross-Coupling Reaction | 2'-Haloacetophenone, Diphenylphosphine | Palladium or Nickel catalyst, Base | This compound |

Divergent Synthesis of Related Ligands and Precursors

The synthesis of ligands structurally related to this compound provides insight into the broader field of phosphine ligand preparation. These methods often showcase fundamental reaction types that are applicable across a range of target molecules.

1,2-Bis(diphenylphosphino)ethane (DPPE) is a foundational bidentate phosphine ligand, and the development of methods for its symmetric and unsymmetric derivatives is of significant interest. nih.govchemrxiv.org

One of the most common and established methods for synthesizing symmetric DPPE derivatives is the SN2 reaction between a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, and an alkali-metal diphenylphosphide. springernature.com For example, sodium diphenylphosphide reacts with 1,2-dichloroethane to yield DPPE and sodium chloride. wikipedia.org This method is straightforward and widely used for preparing symmetric bidentate phosphine ligands. springernature.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium Diphenylphosphide | 1,2-Dichloroethane | 1,2-Bis(diphenylphosphino)ethane | SN2 |

| Lithium Diphenylphosphide | 1,2-Dibromoethane | 1,2-Bis(diphenylphosphino)ethane | SN2 |

Base-catalyzed hydrophosphination offers another route to DPPE derivatives and is particularly useful for creating unsymmetrical analogues. wikipedia.orgspringernature.com This reaction involves the addition of a P-H bond across a carbon-carbon double bond. For instance, a secondary phosphine can add to a vinylphosphine in the presence of a base to form a diphosphine. wikipedia.org This strategy has been employed in the synthesis of unsymmetrical DPPE derivatives where vinylphosphines react with diarylphosphines bearing different aryl substituents. springernature.com Iron complexes have also been shown to catalyze the regioselective hydrophosphination of terminal arylalkynes to produce vinylphosphines, which can then be further reacted to form unsymmetrical 1,2-bis(phosphino)ethanes. nii.ac.jprsc.org

More recently, three-component reactions (3CR) have emerged as a powerful tool for the synthesis of both symmetrical and unsymmetrical DPPE derivatives. springernature.com A comprehensive 3CR approach has been reported involving ethylene (B1197577) and two different phosphorus precursors, guided by the artificial force induced reaction (AFIR) method. springernature.com A photo-induced 3CR of ethylene, a phosphine oxide, and a chlorophosphine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been developed for a more convenient synthesis of symmetric DPPE derivatives. springernature.com These methods provide a practical route to a wide range of DPPE analogues. springernature.comnih.govchemrxiv.org

Amino-phosphine ligands, which contain both phosphorus and nitrogen donor atoms, are of great interest in coordination chemistry. The synthesis of 2-(diphenylphosphanyl)aniline and its derivatives often involves the reaction of an aniline (B41778) precursor with a chlorophosphine.

The aminolysis of chlorodiphenylphosphine (B86185) with a substituted aniline, such as an isopropyl-substituted aniline, in the presence of a base like triethylamine, is a common method for preparing N,N-bis(diphenylphosphino)aniline derivatives. researchgate.net This reaction is typically carried out under anaerobic conditions. researchgate.net Similarly, a Schiff base condensation reaction between 2-diphenylphosphinobenzaldehyde and 2-aminophenyl-diphenylphosphine can yield a 'P₂N' ligand. rsc.org This reaction, however, is sensitive to the choice of solvent, proceeding in refluxing benzene (B151609) but not in ethanol. rsc.org

| Precursor 1 | Precursor 2 | Product Type | Key Reaction |

| Chlorodiphenylphosphine | Substituted Aniline | N,N-Bis(diphenylphosphino)aniline | Aminolysis |

| 2-Diphenylphosphinobenzaldehyde | 2-Aminophenyldiphenylphosphine | 'P₂N' Schiff Base Ligand | Condensation |

Preparation of 2'-(Trifluoromethyl)acetophenone and its Trifluoromethylated Counterparts

The synthesis of trifluoromethylated acetophenones, key structural analogues, can be achieved through various routes, including Grignard reactions and palladium-catalyzed couplings. One approach involves reacting an isomeric mixture of halo benzotrifluoride (B45747) with magnesium in an organic solvent to form a Grignard complex. googleapis.com This complex is then reacted with ketene (B1206846) in the presence of a transition metal ligand-acid complex to yield an isomeric mixture of trifluoromethyl acetophenone (B1666503). googleapis.com

Another method is the Heck-type reaction, where a compound like 3-bromo-benzotrifluoride is reacted with a vinyl ether in the presence of a palladium catalyst and a phosphine ligand. google.com The resulting intermediate is then hydrolyzed with a diluted acid to produce the target trifluoromethyl-acetophenone. google.com A detailed patent describes a process starting from 3-trifluoromethylaniline, which undergoes diazotization. The resulting diazonium salt is then coupled with acetaldoxime, followed by hydrolysis to yield 3-trifluoromethylacetophenone. google.com

The table below summarizes various synthetic approaches for trifluoromethylated acetophenones.

| Starting Material | Key Reagents | Catalyst/Promoter | Product | Yield | Ref |

| Isomeric bromo(trifluoromethyl)benzene | Mg, Ketene | Transition metal ligand-acid complex | Isomeric trifluoromethyl acetophenone | 75-81% | googleapis.com |

| 3-Bromo-benzotrifluoride | Butyl vinyl ether, Triethylamine | Bis-(dibenzalacetone)-palladium, Triphenyl phosphine | 3-Trifluoromethyl-acetophenone | 73% | google.com |

| 3-Trifluoromethylaniline | Sodium nitrite, Acetaldoxime | Copper sulphate pentahydrate | 3-Trifluoromethylacetophenone | 48% | |

| 2′-Trifluoromethyl-acetophenone | Lithium hexamethyldisilazide (LiHMDS), Ethyl trifluoroacetate | None | 4,4,4-trifluoro-1-(2-(trifluoromethyl)phenyl)butane-1,3-dione | 99% |

Functionalization and Derivatization of Acetophenone Scaffolds for Ligand Integration

The acetophenone framework is a versatile scaffold that can be functionalized for integration into more complex ligand structures. Nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides in an ionic liquid represents an efficient method for producing functionalized acetophenones with high regioselectivity. researchgate.net Furthermore, acetophenone derivatives can serve as precursors for bioactive molecules and heterocyclic compounds. For instance, the Fischer indole (B1671886) synthesis uses the phenylhydrazone of acetophenone, which cyclizes in the presence of anhydrous zinc chloride to form 2-phenylindole. orgsyn.org

Recent research has also revived interest in acetophenone-derived bis-Mannich bases due to their bioactivity. chemrxiv.org A high-yielding, scalable method using tetramethoxymethylenediamine (TMMDA) and zinc chloride has been developed, which avoids the need for chromatographic purification. chemrxiv.org These bases have shown unique reactivity with N-nucleophiles in aqueous media, leading to the formation of complex heterocyclic scaffolds. chemrxiv.org

Novel Approaches in Phosphine Ligand Synthesis

The synthesis of phosphine ligands, including those based on the acetophenone scaffold, has been significantly advanced by modern catalytic methods. These approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques.

Palladium-Mediated Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-phosphorus bonds, which are essential for synthesizing sophisticated phosphine ligands. researchgate.netsigmaaldrich.com The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl structures found in many advanced ligands. nih.gov The development of bulky and electron-rich monodentate dialkylbiaryl phosphine ligands has revolutionized this field, enabling reactions with previously challenging substrates like unactivated aryl chlorides and heteroaryl systems. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The first direct synthesis of phosphines using palladium-catalyzed carbon-phosphorus bond formation was described by Tunney and Stille, who demonstrated the coupling of iodoaryl compounds with silyl- and stannyl-phosphines. rsc.org

Nickel-Catalyzed Coupling Reactions for Phosphine-Substituted Heterocycles

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various coupling reactions. nih.gov Nickel catalysts exhibit unique reactivity, particularly in the formation of C-P bonds and in reactions involving sterically hindered substrates. researchgate.netrsc.org Due to nickel's smaller atomic radius compared to palladium, it can be more effective in certain transformations, though it also presents challenges with steric strain. rsc.org Flexible bidentate phosphine ligands like DPEphos have been shown to enable nickel-catalyzed C-S cross-coupling of sterically demanding aryl triflates with alkyl thiols. rsc.org Nickel-catalyzed hydrophosphinylation of 1,3-dienes provides an atom-economical route to chiral allylic phosphine oxides, demonstrating high regio- and enantioselectivity. nih.gov Furthermore, nickel catalysis is effective for the C-H allylation of heterocycles, providing a direct route to functionalized molecules. nih.gov

Ultrasound-Promoted Multi-Component Reaction Systems

The application of ultrasound in organic synthesis, or sonochemistry, offers a greener and more efficient method for conducting chemical reactions. nih.govnih.gov Ultrasound irradiation accelerates reactions by creating microreactors through the formation and collapse of bubbles, which enhances mass transfer and dispersion. nih.govresearchgate.net This technique has been successfully applied to multi-component reactions (MCRs) for the synthesis of complex molecules in a single step. nih.gov A notable example is the catalyst-free, ultrasound-promoted Kabachnik-Fields reaction in water to produce tertiary α-amino phosphonates, achieving high yields in significantly shorter reaction times compared to conventional methods. researchgate.netrsc.org Similarly, the Ugi-azide MCR, which is used to synthesize 1,5-disubstituted tetrazoles, can be performed under solvent-free conditions with ultrasound assistance. mdpi.com

Mechanochemical Synthesis Protocols for Photoredox Catalysts

Mechanochemistry, typically involving solvent-free ball milling, presents a highly efficient and environmentally benign approach to synthesis. nih.govacs.org This method has been successfully employed for the synthesis of photoredox catalysts, such as copper(I) complexes bearing phosphine ligands like DPEphos. nih.govacs.org The mechanosynthesis of a [Cu(neo)(DPEphos)]BF4 complex was achieved in just 5 minutes with a purity of over 95%, a significant improvement over solvent-based methods that are more time-consuming and costly. nih.govacs.org This solvent-free approach not only reduces environmental impact but also allows for the synthesis of complexes with counterions that are difficult to introduce using traditional solution chemistry. nih.govacs.org The synergistic combination of mechanochemistry and photocatalysis, known as mechanophotocatalysis, has been shown to be effective for complex dual catalysis reactions, enabling high-yielding aryl aminations and cross-couplings in the absence of bulk solvents and under air. acs.org

Synthesis of Bis(diphenylphosphino)-3,3′-binaphtho[b]furan (BINAPFu)

The synthetic pathway involves the initial formation of a biaryl scaffold, which is then functionalized with diphenylphosphino groups. scholaris.ca The key steps of this synthesis are detailed below.

Step 1 & 2: Synthesis of the Ketone Precursor

The synthesis begins with the conversion of 2-naphthoxyacetic acid to the corresponding ketone precursor. This two-step process sets the stage for the crucial intramolecular coupling reaction.

Step 3: McMurry Coupling

A pivotal step in the synthesis is the McMurry coupling of the ketone precursor. scholaris.ca This low-valent titanium-mediated reductive coupling reaction forms the central bifuryl bond of the BINAPFu backbone. scholaris.ca The resulting product is an olefin. scholaris.ca

Step 4: Oxidation

The olefin obtained from the McMurry coupling is then subjected to oxidation. The use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) effectively converts the olefin to the aromatic biaryl furan (B31954) scaffold. scholaris.ca This aromatization is a critical step in forming the stable heteroaromatic core of the ligand. scholaris.ca

Step 5: Introduction of the Phosphino (B1201336) Groups

The final stage of the synthesis involves the introduction of the diphenylphosphino moieties. This is achieved through a lithiation reaction of the biaryl scaffold using tert-butyllithium (B1211817) (t-BuLi), followed by treatment with diphenylphosphinic chloride. scholaris.ca This sequence yields the corresponding phosphine oxide. scholaris.ca

Reduction of the Phosphine Oxide

The phosphine oxide is then reduced to the final product, (±)-BINAPFu, using trichlorosilane (B8805176) in a mixture of xylenes (B1142099) and triethylamine. scholaris.ca This reduction step proceeds in high yield. scholaris.ca

Detailed Research Findings

Coordination Chemistry of 2 Diphenylphosphino Acetophenone and Its Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

The dual donor nature of 2'-(Diphenylphosphino)acetophenone has been exploited to synthesize a range of transition metal complexes, most notably with Palladium(II) and Ruthenium(II).

The synthesis of bis(this compound)palladium(II)bistriflate has been reported through the reaction of tetrakis(acetonitrile)palladium(II)bistriflate with this compound. iastate.edu The procedure involves stirring the reactants in dichloromethane (B109758) at room temperature for 4 hours. iastate.edu

Characterization of the resulting complex by single-crystal X-ray crystallography provides definitive structural information. iastate.edu The analysis confirms that two bidentate ligands bind to the Palladium(II) center in a cis-configuration. iastate.edu The coordination environment around the palladium is distorted square planar. The phosphorus atoms exert a significant trans-influence, which is a typical characteristic of phosphine (B1218219) ligands. iastate.edu

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Pd-P Distance 1 (Å) | 2.2290(10) |

| Pd-P Distance 2 (Å) | 2.2294(10) |

| Pd-O Distance 1 (Å) | 2.060(3) |

| Pd-O Distance 2 (Å) | 2.096(2) |

Several Ruthenium(II) complexes featuring the this compound ligand have been synthesized and characterized. The reaction of one, two, or three equivalents of the ligand (L) with the precursor [RuCl₂(PPh₃)₃] in toluene (B28343) selectively yields different complexes. orientjchem.org These reactions demonstrate the versatility of the ligand in forming complexes with varying stoichiometry.

The primary mode of coordination involves the formation of a phosphino (B1201336) enolate chelate, where the ligand binds to Ruthenium(II) in its deprotonated form. For example, the complex trans,cis,cis-[RuCl{Ph₂PCHC(O)Ph}₂] is formed when two equivalents of the ligand are used. orientjchem.org The solid-state structure of this complex, determined by X-ray analysis, shows a slightly distorted octahedral geometry around the Ruthenium center, with the two phosphorus atoms and two oxygen atoms in cis positions. orientjchem.org

| Reactant Ratio (L : Ru) | Complex Formula | Coordination Geometry |

|---|---|---|

| 1 : 1 | trans,mer-[RuCl{Ph₂PCHC(O)Ph}(PPh₃)₂] | Octahedral |

| 2 : 1 | trans,cis,cis-[RuCl{Ph₂PCHC(O)Ph}₂] | Distorted Octahedral |

| 3 : 1 | trans,mer-[RuCl{Ph₂PCHC(O)Ph}(L)₂] | Octahedral |

Further reactions of these initial complexes can lead to cationic species, such as mer-[Ru{Ph₂PCHC(O)Ph}₂(L)]PF₆ and the dicationic trans,cis,cis-[Ru{Ph₂PCHC(O)Ph}₂(NCMe)₂][PF₆]₂. orientjchem.org These studies highlight the rich reactivity and diverse coordination chemistry of this compound with Ruthenium(II).

A thorough review of the provided research material yielded no specific information regarding the synthesis and characterization of Mercury(II) complexes involving the this compound ligand.

Platinum(II) Complexes

The coordination of this compound to Platinum(II) centers typically results in the formation of square planar complexes. The ligand can coordinate in a bidentate fashion through both the phosphorus and oxygen atoms, forming a stable chelate ring. The reaction of this ligand with platinum(II) precursors, such as K₂[PtCl₄] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene), is expected to yield complexes of the general formula [PtCl₂(Ph₂P(C₆H₄)C(O)Me)] or, with two equivalents of the ligand, [Pt(Ph₂P(C₆H₄)C(O)Me)₂]X₂ (where X is a non-coordinating anion).

The formation of either cis or trans isomers of [PtCl₂(Ph₂P(C₆H₄)C(O)Me)₂] is possible. The outcome of the reaction is often influenced by factors such as the solvent, reaction temperature, and the nature of the starting platinum salt. Spectroscopic techniques, particularly ³¹P NMR, are instrumental in distinguishing between these isomers.

Rhodium(I) and Iridium(I) Complexes

Rhodium(I) and Iridium(I) complexes, often with a d⁸ electron configuration, readily form square planar or trigonal bipyramidal complexes. The reaction of this compound with common Rh(I) and Ir(I) precursors like [Rh(CO)₂Cl]₂ or [Ir(CO)₂Cl]₂ is expected to yield mononuclear complexes. Depending on the stoichiometry, either one or two phosphine ligands can coordinate to the metal center. For instance, a 2:1 ligand-to-metal dimer ratio would likely produce square planar complexes of the type trans-[M(CO)Cl(Ph₂P(C₆H₄)C(O)Me)₂] (M = Rh, Ir).

These complexes are of significant interest due to their potential catalytic activities, particularly in processes like hydrogenation, hydroformylation, and carbonylation. The electronic properties of the this compound ligand, with its σ-donating phosphorus and potentially π-accepting carbonyl group, can influence the catalytic performance of the metal center. For example, in the carbonylation of methanol, the activity of Rh(I) carbonyl complexes is sensitive to the nature of the ancillary ligands. rsc.org

The carbonyl stretching frequencies (ν(CO)) in the infrared spectra of these complexes provide valuable information about the electronic environment of the metal center. In trans-[Ir(CO)Cl(PPh₃)₂] (Vaska's complex), the ν(CO) is observed at 1965 cm⁻¹. For complexes with more electron-donating phosphines, a decrease in the ν(CO) frequency is expected due to increased back-donation from the metal to the CO ligand. researchgate.net

Manganese(I) and Iron(II) Complexes

Manganese(I) and Iron(II) are first-row transition metals that form a variety of coordination complexes. Manganese(I) is often found in a d⁶ low-spin state, typically in octahedral carbonyl complexes. The reaction of this compound with manganese carbonyl precursors like Mn(CO)₅Br is expected to lead to the substitution of one or more CO ligands, forming complexes such as fac-[Mn(CO)₃(Ph₂P(C₆H₄)C(O)Me)Br]. In such a complex, the phosphine ligand would coordinate in a bidentate P,O-fashion. nih.gov

Iron(II), a d⁶ metal, commonly forms octahedral complexes. The reaction of this compound with iron(II) salts like FeCl₂ would likely yield complexes of the type [FeCl₂(Ph₂P(C₆H₄)C(O)Me)₂]. Depending on the ligand field strength and steric factors, these complexes can be either high-spin or low-spin. The coordination of two bidentate phosphine ligands would create a pseudo-octahedral geometry around the iron center. Such iron(II) phosphine complexes have been investigated as pre-catalysts for hydrogenation reactions, for example, in the reduction of acetophenone (B1666503). acs.org

Advanced Structural Elucidation of Metal-Ligand Adducts

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P, ⁷⁷Se NMR)

Multinuclear NMR spectroscopy is an indispensable tool for the characterization of this compound and its metal complexes in solution.

¹H and ¹³C NMR: These spectra provide detailed information about the organic backbone of the ligand. Upon coordination to a metal, shifts in the proton and carbon signals, particularly those near the phosphorus and carbonyl groups, can be observed. For the free ligand, the methyl protons of the acetophenone moiety typically appear as a singlet in the ¹H NMR spectrum, while the carbonyl carbon exhibits a characteristic downfield shift in the ¹³C NMR spectrum. rsc.org

³¹P NMR: This is arguably the most informative NMR technique for studying these complexes. The phosphorus-31 nucleus is highly sensitive to its chemical environment. The coordination of the phosphine to a metal center results in a significant change in the ³¹P chemical shift (coordination shift, Δδ = δcomplex - δligand). The magnitude and sign of this shift provide insights into the nature of the metal-phosphorus bond and the geometry of the complex. Furthermore, for complexes of spin-active nuclei like ¹⁹⁵Pt (I = 1/2, 33.8% abundance) and ¹⁰³Rh (I = 1/2, 100% abundance), the observation of coupling between the phosphorus and the metal nucleus (¹JP-M) provides definitive evidence of coordination. The magnitude of this coupling constant is indicative of the s-character of the metal-phosphorus bond and can be used to infer the geometry of the complex. For instance, the ¹JPt-P values for cis- and trans-isomers of platinum(II) phosphine complexes are typically different.

⁷⁷Se NMR: To probe the electronic properties of the phosphine ligand more subtly, it can be converted to its corresponding phosphine selenide (B1212193) by reaction with elemental selenium. The ⁷⁷Se NMR chemical shift of the resulting this compound selenide and its metal complexes can be a sensitive indicator of the electron density at the phosphorus atom. The one-bond coupling constant (¹JP-Se) is also informative, with its magnitude being related to the s-character of the P-Se bond and, by extension, the donor strength of the phosphine. While specific ⁷⁷Se NMR data for complexes of this compound are scarce in the literature, studies on other phosphine selenide complexes have demonstrated the utility of this technique. researchgate.netst-andrews.ac.uk

Table 1: Representative Multinuclear NMR Data

| Compound/Complex (Analogous) | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Free Ligand Analogues | |||

| Acetophenone rsc.orgscribd.com | ¹H (CH₃) | ~2.6 | - |

| ¹³C (C=O) | ~198.1 | - | |

| ¹³C (CH₃) | ~26.5 | - | |

| Platinum(II) Complex Analogues | |||

| cis-[PtCl₂(PPh₃)₂] | ³¹P | ~14 | ¹JPt-P ≈ 3600 |

| trans-[PtCl₂(PPh₃)₂] | ³¹P | ~24 | ¹JPt-P ≈ 2400 |

| Rhodium(I) Complex Analogues | |||

| trans-[Rh(CO)Cl(PPh₃)₂] | ³¹P | ~30 | ¹JRh-P ≈ 125 |

| Manganese(I) Complex Analogues | |||

| fac-[Mn(CO)₃(dppe)Br] | ³¹P | ~70 | - |

| Iron(II) Complex Analogues |

Note: Data for analogous complexes are provided for illustrative purposes due to the lack of specific data for this compound complexes in the available literature.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for probing the coordination of the carbonyl group in this compound and for characterizing carbonyl co-ligands in its metal complexes.

The free this compound ligand exhibits a strong C=O stretching vibration (ν(CO)) in the region of 1650-1680 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal center, this band is expected to shift to a lower frequency (a redshift). The magnitude of this shift is indicative of the strength of the metal-oxygen bond. A larger shift suggests a stronger interaction and a greater weakening of the C=O bond.

Table 2: Representative Infrared Spectroscopy Data

| Species | Functional Group | Stretching Frequency (ν, cm⁻¹) |

|---|---|---|

| Acetophenone (uncoordinated) researchgate.net | C=O | ~1685 |

| Metal-coordinated C=O (expected) | C=O | 1600 - 1650 |

| Terminal Metal-CO | CO | 1850 - 2120 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the confirmation of the elemental composition of this compound and its metal complexes. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of a compound. This is particularly useful for coordination complexes, where the presence of the metal and its isotopes can lead to complex isotopic patterns.

In addition to confirming the molecular weight, the fragmentation patterns observed in the mass spectrum can provide structural information. For metal complexes of this compound, common fragmentation pathways may include the loss of co-ligands (such as CO or Cl), followed by the fragmentation of the phosphine ligand itself. The observation of the molecular ion peak, along with a characteristic isotopic distribution pattern for the metal (e.g., platinum has several naturally occurring isotopes), provides strong evidence for the successful synthesis of the desired complex. For instance, electrospray ionization (ESI) is a soft ionization technique often used for the analysis of coordination compounds, as it can often keep the complex intact in the gas phase.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information regarding the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles carleton.edu. This method has been instrumental in elucidating the three-dimensional structure of this compound and its metal complexes, offering detailed insights into its coordination behavior.

The molecular structure of the free this compound ligand has been determined by X-ray crystallography lu.se. The ligand crystallizes in the monoclinic space group P2(1)/c lu.se. Detailed crystallographic data for the free ligand are presented in Table 1.

Table 1: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.050(2) |

| b (Å) | 16.052(3) |

| c (Å) | 9.7082(19) |

| β (°) | 109.58(3) |

| Volume (ų) | 1622.4(6) |

| Z | 4 |

Data sourced from Lund University research lu.se.

The coordination of this compound to metal centers has been extensively studied, with single-crystal X-ray diffraction revealing significant changes in the ligand's geometry upon complexation lu.se. An illustrative example is the complex bis(this compound)palladium(II)bistriflate lu.se. In this complex, two bidentate ligands coordinate to the palladium(II) center in a cis-configuration through the phosphorus and oxygen atoms lu.se. The palladium complex crystallizes in the orthorhombic space group P2(1)2(1)2(1) lu.se.

The analysis of the palladium complex shows Pd-P bond distances of 2.2290(10) Å and 2.2294(10) Å, and Pd-O distances of 2.060(3) Å and 2.096(2) Å lu.se. The relative lengths of these bonds indicate a significant trans-influence exerted by the phosphorus atoms lu.se. Metal complexation profoundly affects the ligand's structure; notably, the bond angles around the phosphorus atom, the orientation of the keto-substituted phenyl rings, and the orientation of the keto-groups are highly impacted lu.se.

Table 2: Selected Crystallographic and Bond Data for Bis(this compound)palladium(II)bistriflate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 11.867(2) |

| b (Å) | 18.162(4) |

| c (Å) | 19.603(4) |

| Volume (ų) | 4224.9(15) |

| Z | 4 |

| Pd-O distance 1 (Å) | 2.060(3) |

| Pd-O distance 2 (Å) | 2.096(2) |

| Pd-P distance 1 (Å) | 2.2290(10) |

| Pd-P distance 2 (Å) | 2.2294(10) |

Data sourced from Lund University research lu.se.

Catalytic Reactivity Profiles of 2 Diphenylphosphino Acetophenone Derived Systems

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

Catalytic systems incorporating phosphine (B1218219) ligands, akin to 2'-(diphenylphosphino)acetophenone, are instrumental in the asymmetric reduction of ketones, olefins, and imines. The combination of a ruthenium metal center with chiral phosphine and diamine ligands has become a benchmark for producing enantiomerically enriched alcohols and amines, which are vital intermediates in the pharmaceutical and fine chemical industries.

Asymmetric Hydrogenation of Ketones and Olefins

Asymmetric hydrogenation is a highly atom-economical method for creating stereogenic centers. The use of ruthenium-phosphine catalysts has been extensively developed to achieve high efficiency and enantioselectivity for a broad range of substrates.

The enantioselective hydrogenation of acetophenone (B1666503) serves as a standard reaction to evaluate the efficacy of new catalytic systems. Catalysts generated in situ from ruthenium precursors, chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and chiral diamine co-catalysts have demonstrated exceptional performance. nih.gov For instance, a ternary system comprising RuCl₂(S)-BINAPn, (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN), and KOH can hydrogenate acetophenone to (R)-1-phenylethanol with high conversion and enantioselectivity. nih.gov

The structure of both the phosphine and diamine ligands is critical. Kinetic studies on various bisphosphine-diamine Ru complexes revealed that the diamine ligand has a more significant impact on the reaction conversion, whereas the bisphosphine ligand primarily influences the enantiomeric excess (ee). mdpi.com The mechanism is believed to involve the formation of a chiral RuH₂(diphosphine)(diamine) complex. The hydrogenation of the ketone then proceeds through a six-membered pericyclic transition state, where a hydride from the ruthenium and a proton from an NH₂ group of the diamine ligand are transferred to the carbonyl group. acs.org This metal-ligand bifunctional mechanism occurs in the outer coordination sphere of the metal, without direct interaction between the carbonyl oxygen and the ruthenium center. acs.org

The following table summarizes the results for the asymmetric hydrogenation of acetophenone using various ruthenium-based catalytic systems.

| Catalyst System | Substrate | Base | H₂ Pressure | Conversion (%) | ee (%) | Product Configuration | Ref |

| RuCl₂[(S)-tol-BINAP] / (S,S)-DPEN | Acetophenone | KOC₄H₉ | 8 atm | 100 | 82 | R | nih.gov |

| RuCl₂[(R)-BINAP] / (R)-DABN | Acetophenone | KOtBu | 100 psi | ~95 | ~90 | - | mdpi.com |

| RuCl₂[(R)-tol-BINAP] / (R)-DABN | Acetophenone | KOtBu | 100 psi | ~60 | ~98 | - | mdpi.com |

| RuCl₂[(R)-BINAP] / (R)-MAB | Acetophenone | KOtBu | 100 psi | ~90 | ~85 | - | mdpi.com |

| RuCl₂[(R)-tol-BINAP] / (R)-MAB | Acetophenone | KOtBu | 100 psi | ~40 | ~95 | - | mdpi.com |

Table 1: Performance of various Ru-catalyst systems in the asymmetric hydrogenation of acetophenone.

While homogeneous catalysts exhibit high activity and selectivity, their separation from the reaction products can be challenging and costly. ecust.edu.cn This has spurred the development of heterogeneous catalysts, where the active metal complex is immobilized on an insoluble support. An example is the use of Ru/γ-Al₂O₃ modified with a chiral ligand for the enantioselective hydrogenation of acetophenone. researchgate.net

In one study, a 5 wt.% Ru/γ-Al₂O₃ catalyst modified with (R,R)-DPEN was used to hydrogenate acetophenone, achieving an enantiomeric excess of 60.5% with conversions and selectivities greater than 99%. researchgate.net The solvent plays a crucial role in these systems; for Pd/Al₂O₃ catalysts, the reaction rate for acetophenone hydrogenation correlates with the hydrogen-bond-acceptance capability of the solvent. rsc.org However, a significant drawback of such supported systems can be the leaching of the expensive metal or chiral ligand from the support into the reaction medium, which diminishes the catalyst's reusability and can contaminate the product. ecust.edu.cnresearchgate.net For instance, a silica-supported Ru-TsDPEN catalyst lost 30-40% of its ruthenium content after five reaction cycles. ecust.edu.cn

The addition of chiral modifiers and basic co-catalysts is fundamental to the success of many ruthenium-catalyzed asymmetric hydrogenations. Chiral diamines, such as (1S,2S)-1,2-diphenylethylenediamine ((1S,2S)-DPEN), are not merely ancillary ligands but play an active role in the catalytic cycle. nih.govacs.org The NH groups of the diamine are crucial for the catalytic activity. nih.gov The established mechanism involves a metal-ligand bifunctional synergism, where the NH proton participates directly in the hydrogen transfer to the ketone substrate. acs.orgacs.org

The presence of a base, typically an alkali metal hydroxide (B78521) (KOH) or alkoxide (KOC₄H₉), is also critical. nih.gov The base accelerates the reaction by promoting the formation of the active RuH₂ intermediate from its precursor. nih.govacs.org The reaction rate often shows a strong dependence on the base concentration, initially increasing with higher molarity but then decreasing beyond an optimal point. acs.org DFT computations suggest that the base facilitates the catalytic cycle by enabling the reversible formation of potassium amidato complexes. acs.org The choice and amount of the chiral modifier are also subject to optimization; for a Ru/CNTs catalyst, the enantioselectivity of acetophenone hydrogenation varied significantly with the molar ratio of (1S,2S)-DPEN to ruthenium. researchgate.net

Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure molecular hydrogen, instead employing readily available hydrogen donor molecules like 2-propanol or formic acid. ecust.edu.cnwebofproceedings.org This technique is widely applied to the reduction of ketones and imines to produce chiral alcohols and amines.

Ruthenium complexes are highly effective catalysts for transfer hydrogenation. webofproceedings.orgresearchgate.net Systems derived from [RuCl₂(p-cymene)]₂ and a chiral ligand in 2-propanol, often with a basic additive, are commonly used. webofproceedings.org For example, half-sandwich ruthenium(II) complexes containing 2-(diphenylphosphanyl)aniline as a ligand are active precatalysts for the transfer hydrogenation of acetophenone, with theoretical studies indicating that the coordinated -NH₂ group plays a central role in initiating the reaction. researchgate.net

A family of trans-[RuCl₂(L)(R-pybox)] complexes, where L is a phosphinite ligand, has been shown to catalyze the asymmetric transfer hydrogenation of various aromatic ketones, yielding the corresponding (S)-alcohols with high conversion and enantioselectivity (up to 96% ee). mdpi.com The reaction, typically conducted in 2-propanol with KOtBu as a base, demonstrates the strong influence of both the phosphinite and the chiral pybox ligand on the catalytic outcome. mdpi.com The proposed mechanism for many Ru-catalyzed transfer hydrogenations involves an inner-sphere process where the ketone coordinates to the metal before the hydride transfer occurs. mdpi.com

The following table presents data on the ruthenium-catalyzed transfer hydrogenation of acetophenone.

| Catalyst System | H-Donor | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | 2-Propanol | KOtBu | 82 | 1.5 | >99 | 96 (S) | mdpi.com |

| {Ru(κ²P,N)PNH₂Cl}Cl | 2-Propanol | KOH | 80 | 0.25 | 67 | - | researchgate.net |

| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | 2-Propanol | Cs₂CO₃ | 130 | 24 | 95 | - | webofproceedings.org |

| RuCl₂(DPPF)(ampy) | 2-Propanol | KOH | 82.5 | 6 | 77.2 | - | researchgate.net |

Table 2: Performance of various Ru-catalyst systems in the transfer hydrogenation of acetophenone.

Rhodium and Iridium Complex Catalysis

While rhodium and iridium complexes are workhorses in catalysis, particularly for reactions like hydrogenation and hydroformylation, specific applications involving this compound as a ligand are not well-reported. researchgate.netnih.govuwindsor.ca Catalytic systems for reactions such as the hydrogenation of acetophenone often employ other chiral and achiral phosphine ligands, like BINAP or dppf (1,1'-bis(diphenylphosphino)ferrocene). nih.govnih.gov Research on iridium complexes in transfer hydrogenation, for instance, has explored a variety of P- and N-donor ligands, but studies specifically detailing the performance of this compound are absent from the surveyed literature. researchgate.netsemanticscholar.org The intramolecular oxidative addition of a C-H bond in a ligand's phenyl substituent has been observed in some iridium-diphosphine complexes, leading to cyclometalated Ir(III) hydrides, but this has not been specifically documented for this compound. nih.gov

Manganese Pincer Complex Catalysis

The field of manganese pincer catalysis has grown rapidly, utilizing earth-abundant metals for a range of transformations. hbni.ac.inmdpi.com These catalysts are defined by a tridentate ligand that binds to the metal center in a meridional fashion, a structural motif that this compound, a potentially bidentate P,O-ligand, cannot form on its own. Pincer complexes with NNN and PNP ligand frameworks have been successfully applied in reactions like the alkylation of ketones and hydrogenation. mdpi.commdpi.comhbni.ac.in However, there is no evidence in the surveyed literature of this compound being incorporated into or used as a manganese pincer catalyst.

Application of Soluble Ruthenium Nanocatalysts

Ruthenium nanoparticles (RuNPs) are effective catalysts for hydrogenation reactions, and their stability and performance can be tuned by various stabilizers. dtu.dkresearchgate.net Methods for synthesizing RuNPs often involve the decomposition of an organometallic precursor in the presence of a stabilizer, such as an ionic liquid or a phosphine ligand. dtu.dk While various phosphines have been used in this capacity, the specific use of this compound to stabilize soluble ruthenium nanocatalysts has not been described in the available research. Studies in this area tend to focus on other stabilizers for applications like the hydrogenation of phenols or the synthesis of nitrogen heterocycles. researchgate.netresearchgate.net

Carbon-Carbon Bond Formation Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, with phosphine ligands playing a crucial role in the catalyst's stability and activity.

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is frequently catalyzed by a palladium complex with phosphine ligands. nih.govnih.gov The choice of ligand, such as dialkylbiaryl phosphines, can significantly impact reaction efficiency, allowing for couplings of challenging substrates at low catalyst loadings. nih.govresearchgate.net While it is chemically plausible that a palladium complex of this compound could catalyze this reaction, specific studies providing detailed findings, substrate scope, or reaction yields for such a system are not available in the surveyed literature. General procedures often involve catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine additives. researchgate.netrsc.org

Stille Cross-Coupling

Similarly, the Stille reaction couples an organotin compound with an organohalide, typically using a palladium-phosphine catalyst such as Pd(PPh₃)₄. libretexts.orgyoutube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, all influenced by the ligand environment around the palladium center. libretexts.org Despite the widespread use of this reaction, no specific examples or detailed data tables could be found that employ a catalyst derived from this compound. Research in this area often focuses on common ligands like triphenylphosphine (B44618) or the development of ligand-free systems under certain conditions. nih.govpsu.edu

Carbon-Phosphorus Bond Formation via Aryl Halide Coupling

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, providing access to a wide array of compounds with applications in materials science, medicinal chemistry, and as ligands for catalysis. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are powerful methods for constructing C-P bonds. In this context, ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst.

While direct studies detailing the use of this compound itself as a ligand in aryl halide coupling for C-P bond formation are not extensively documented in the provided search results, the principles of such reactions are well-established. Generally, a palladium precursor, a phosphine ligand, a base, and an aryl halide react with a phosphorus nucleophile, like a secondary phosphine or phosphine oxide, to yield the desired tertiary phosphine or phosphine oxide. The synthesis of chiral phosphine-containing amino acids has been achieved through palladium-catalyzed methods, highlighting the importance of such catalytic systems.

The development of new synthetic routes for C-P bond formation is an active area of research, with recent advancements focusing on greener and more sustainable methods, such as the use of mechanochemistry to react condensed phosphates with carbon nucleophiles. nih.gov These modern approaches aim to circumvent the use of hazardous reagents like white phosphorus. nih.gov The palladium-catalyzed coupling of aryl halides with organophosphorus reagents remains a key strategy for the synthesis of complex phosphine-containing molecules.

Asymmetric Michael Addition Reactions

Asymmetric Michael addition reactions are a cornerstone of enantioselective synthesis, enabling the formation of chiral carbon-carbon bonds with high levels of stereocontrol. While the direct use of this compound as a catalyst for these reactions is not explicitly detailed, its structural motif is central to the design of more complex phosphine-based organocatalysts. For instance, bisphosphines have been shown to be effective catalysts for mixed double-Michael reactions. scispace.com

In a typical phosphine-catalyzed Michael addition, the phosphine acts as a nucleophilic catalyst, activating the Michael acceptor. The reaction of β-amino alcohols with electron-deficient acetylenes, catalyzed by 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), leads to the formation of oxazolidines, thiazolidines, and pyrrolidines with high diastereoselectivity. scispace.comnih.gov This process demonstrates the utility of bisphosphines in facilitating complex cascade reactions under mild, metal-free conditions. nih.gov

The development of enantioselective Michael additions often involves the use of chiral catalysts. For example, the Jørgensen-Hayashi catalyst has been successfully employed in the asymmetric direct Michael addition of acetophenone to α,β-unsaturated aldehydes, yielding δ-keto aldehydes with high enantioselectivity (up to 98% ee). organic-chemistry.org This highlights the potential for developing chiral analogues of phosphine catalysts to achieve high stereocontrol in Michael additions. The choice of solvent and additives, such as lithium acetate (B1210297), can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

Table 1: Selected Examples of Phosphine-Catalyzed Michael Addition Reactions

| Catalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | ee (%) |

| Jørgensen-Hayashi catalyst | Acetophenone | α,β-Unsaturated Aldehydes | δ-Keto Aldehydes | up to 94 | up to 98 |

| 1,3-Bis(diphenylphosphino)propane (DPPP) | β-Amino Alcohols | Electron-Deficient Acetylenes | Oxazolidines | High | N/A (Diastereoselective) |

Data sourced from multiple studies highlighting advances in asymmetric Michael additions. nih.govorganic-chemistry.org

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of stereogenic centers. The enantioselectivity of these reactions is highly dependent on the nature of the chiral ligand coordinated to the palladium center. While direct applications of this compound are not prominent, its core structure is a building block for more sophisticated chiral phosphine ligands.

Research in this area has explored various chiral phosphine oxides as preligands in palladium-catalyzed AAA. For instance, a P-chiral oxygen-substituted secondary phosphine oxide derived from a bicyclophosphoramidite precursor has been used in the alkylation of (E)-1,3-diphenylallyl acetate. spbu.ru In the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate (KOAc) as a combined base, this system generated the (R)-product with up to 62% enantiomeric excess (ee). spbu.ru It was determined that the true chiral inducer is a P(III)-trimethylsilyl derivative formed in situ. spbu.ru This finding underscores the importance of understanding the active catalyst species in the reaction medium.

The starting bicyclic phosphoramidite, in contrast, provided the opposite enantiomer ((S)-product) with a lower enantiomeric excess (22% ee), demonstrating that subtle changes in the ligand structure can have a profound impact on the stereochemical outcome of the reaction. spbu.ru

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for the synthesis of organophosphorus compounds. This reaction can be catalyzed by various transition metal complexes, with the ligand playing a crucial role in determining the reaction's efficiency and selectivity.

While specific examples utilizing this compound as a ligand for hydrophosphination were not found in the search results, the general principles of transition metal-catalyzed hydrophosphination are well-established. For example, palladium-catalyzed hydrophosphorylation of alkynes has been demonstrated to proceed via the oxidative addition of H-P(O)(OR)₂ to the metal center. This highlights the role of the metal in activating the P-H bond.

The development of new catalytic systems for hydrophosphination is an ongoing field of research, with a focus on improving catalyst activity, substrate scope, and selectivity (regio- and enantioselectivity).

Carbon-Hydrogen Bond Activation and Functionalization

The direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. sigmaaldrich.com The ketone moiety in this compound can act as a directing group, facilitating the selective activation of C-H bonds in its proximity.

Regioselective Ortho-C-H Activation of Aromatic Ketones

The carbonyl group is a well-known directing group for the ortho-C-H activation of aromatic ketones. This strategy has been employed in various transition metal-catalyzed reactions to achieve regioselective functionalization. Rhodium catalysts, for example, have been used for the ortho-C-H alkylation of benzamides with α,β-unsaturated γ-lactones. rsc.org In these reactions, an 8-aminoquinoline (B160924) directing group is often crucial for success. rsc.org

Palladium-catalyzed oxidative cyclization of diaryl ketones to fluorenones proceeds through a proposed mechanism involving carbonyl-assisted ortho-C-H activation. rsc.org This is followed by cyclometalation and a second C-H activation to form a six-membered palladacycle, which then undergoes reductive elimination. rsc.org The ability to achieve double ortho,ortho'-functionalization has also been demonstrated using sBu₂Mg for the magnesiation of N-aryl pyrazoles and other aromatics with directing groups. nih.gov

Recent advancements have also shown that iridium complexes can achieve selective ortho-C-H activation in alkylarenes without the need for a traditional directing group. acs.org This is accomplished through a transient benzylic C-H activation that positions the metal center for ortho-C-H insertion. acs.org

Table 2: Examples of Directed Ortho-C-H Activation

| Catalyst System | Substrate | Reactant | Product | Directing Group |

| Rhodium | Benzamide | α,β-Unsaturated γ-lactone | Ortho-alkylated benzamide | 8-Aminoquinoline |

| Palladium | Diaryl ketone | Oxidant | Fluorenone | Carbonyl |

| sBu₂Mg | N-Aryl pyrazole | Electrophile | Ortho-functionalized N-aryl pyrazole | Pyrazole |

This table summarizes selected examples of regioselective ortho-C-H activation directed by various functional groups. rsc.orgrsc.orgnih.gov

C-H Functionalization for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds through C-H activation is a valuable transformation for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. While direct catalysis by this compound is not explicitly mentioned, the functionalization of acetophenone derivatives provides relevant insights.

A metal-free method for the synthesis of fused thieno[3,2-d]thiazoles has been developed through the coupling of acetophenone ketoximes, arylacetic acids, and elemental sulfur. nih.govnih.gov This reaction proceeds in the presence of a base like lithium carbonate and tolerates a variety of functional groups. nih.govnih.gov The oxime group acts as an internal directing group, facilitating the C-H functionalization. nih.gov

Rhodium(III)-Catalyzed Regioselective C-H Functionalization

The field of transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the construction of complex organic molecules, offering an atom- and step-economical alternative to traditional cross-coupling reactions. rsc.orgnih.gov Rhodium catalysts, in particular, have demonstrated broad utility in these transformations. snnu.edu.cnrsc.orgescholarship.org The regioselectivity of these reactions is often controlled by the presence of a directing group on the substrate, which coordinates to the metal center and positions it for C-H activation at a specific site. nih.govsnnu.edu.cn

In the context of this compound, the phosphine moiety can serve as an effective directing group for C-H functionalization. researchgate.netthieme-connect.comsnnu.edu.cn Rhodium(I) and Rhodium(III) complexes are known to catalyze the C-H activation of arylphosphines, leading to the formation of functionalized phosphine ligands. researchgate.netthieme-connect.comsnnu.edu.cn This strategy allows for the late-stage modification of phosphines, which can in turn be used to fine-tune the properties of catalytic systems. researchgate.netthieme-connect.com

The general mechanism for Rh(III)-catalyzed C-H functionalization typically involves the coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to form a new carbon-carbon bond. Subsequent reductive elimination regenerates the catalyst and releases the functionalized product. escholarship.org

While specific examples detailing the use of this compound as a substrate in Rh(III)-catalyzed C-H functionalization are not extensively documented in the reviewed literature, the established reactivity of rhodium with phosphine-containing substrates provides a strong basis for its potential in this area. snnu.edu.cnresearchgate.netthieme-connect.comsnnu.edu.cn The presence of both a directing phosphine group and an acetyl moiety offers multiple potential sites for functionalization, suggesting that this compound could be a versatile building block in the synthesis of more complex phosphine ligands and organic molecules.

Other Transformative Catalytic Processes

The versatility of this compound and its derivatives extends beyond the previously discussed applications into a range of other significant catalytic transformations. The unique combination of a phosphine and a ketone functionality within the same molecule allows for its participation in diverse catalytic cycles, either as a ligand, a catalyst, or a precursor to more complex catalytic systems.

Epoxide Ring-Opening and Isomerization Reactions

Epoxides are valuable synthetic intermediates due to the high ring strain of the three-membered ether ring, which makes them susceptible to ring-opening by a variety of nucleophiles. researchgate.netlookchem.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com This reactivity can be harnessed to introduce two new functional groups in a stereocontrolled manner. libretexts.orgpressbooks.pub The ring-opening of epoxides can be catalyzed by both acids and bases. libretexts.orgpressbooks.publibretexts.org

Phosphines have been shown to act as nucleophilic catalysts for the ring-opening of epoxides with various nucleophiles. researchgate.netlookchem.com In such reactions, the phosphine attacks one of the carbon atoms of the epoxide, leading to the formation of a phosphonium (B103445) betaine (B1666868) intermediate. This intermediate then reacts with a nucleophile, resulting in the opening of the epoxide ring and regeneration of the phosphine catalyst.

While direct catalytic applications of this compound in epoxide ring-opening are not extensively detailed, its phosphine moiety suggests its potential to participate in such transformations. The reaction outcomes, in terms of regioselectivity, are dependent on the reaction conditions. Under basic or nucleophilic conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. libretexts.orglibretexts.org Conversely, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon. pressbooks.publibretexts.org

The isomerization of epoxides to allylic alcohols is another important transformation that can be catalyzed by various transition metal complexes. Although not specifically documented for this compound-derived systems, the general ability of phosphine ligands to modulate the properties of metal catalysts suggests a potential role in this area.

Carbon Dioxide Insertion into Metal Hydride Bonds

The utilization of carbon dioxide (CO2) as a C1 feedstock is a key area of research in sustainable chemistry. rsc.orgnih.gov A fundamental step in many catalytic processes for CO2 conversion, such as hydrogenation to formic acid or methanol, is the insertion of CO2 into a metal-hydride (M-H) bond to form a metal-formate complex. rsc.orgnih.govrsc.orgacs.orgnih.govacs.orgosti.gov

The kinetics and thermodynamics of CO2 insertion are significantly influenced by the nature of the ancillary ligands coordinated to the metal center. rsc.orgnih.gov Theoretical and experimental studies on rhodium and other transition metal hydride complexes have shown that the electronic and steric properties of phosphine ligands play a crucial role. rsc.orgnih.govrsc.org Electron-rich phosphine ligands can enhance the nucleophilicity of the hydride, facilitating its attack on the electrophilic carbon of CO2. nih.gov

A theoretical study on the insertion of CO2 into a Rh(III)-H bond highlighted the importance of the ligand trans to the insertion site. rsc.org The activation barrier for the insertion was found to be significantly lower when a more weakly-donating ligand like H2O was trans to the CO2, as compared to a stronger donor like a phosphine or another hydride. rsc.org This suggests that the ligand environment can be finely tuned to optimize the conditions for CO2 insertion.

While there are no specific reports on the use of this compound as a ligand in this context, its diphenylphosphino group makes it a relevant candidate for supporting a metal center in a catalytic cycle involving CO2 insertion. The electronic properties of the phosphine in this compound would influence the hydricity of the resulting metal hydride complex, a key thermodynamic parameter that determines the favorability of hydride transfer to CO2. acs.org

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a widely used reaction for the synthesis of organosilicon compounds and for the reduction of carbonyls. datapdf.commdpi.com Rhodium complexes are among the most effective catalysts for the hydrosilylation of ketones, such as acetophenone. datapdf.comnih.govacs.org

The catalytic cycle for rhodium-catalyzed hydrosilylation of ketones is complex, with multiple potential pathways. nih.gov A detailed computational study has suggested the viability of three different mechanisms, all of which involve the oxidative addition of the silane (B1218182) to a Rh(I) center to form a Rh(III)-silyl hydride intermediate. nih.gov The subsequent steps can involve either the insertion of the ketone into the Rh-Si or Si-H bond, or the formation of a silylene intermediate. nih.gov

Phosphine ligands are crucial in stabilizing the rhodium catalyst and modulating its reactivity and selectivity. datapdf.comacs.org In the hydrosilylation of acetophenone catalyzed by [Rh(cod)Cl]2/(R)-BINAP, the reaction products include the desired silyl (B83357) ether, as well as silyl enol ether and 1-phenylethanol. datapdf.com The product distribution can be influenced by the nature of the silane and the reaction conditions. datapdf.com

Given the established role of rhodium-phosphine complexes in the hydrosilylation of acetophenone, this compound is a highly relevant ligand for such transformations. Its use as a ligand could influence the chemo- and regioselectivity of the reaction. Furthermore, the development of chiral derivatives of this compound could open avenues for enantioselective hydrosilylation, a key transformation for the synthesis of chiral alcohols.

The following table summarizes the hydrosilylation of acetophenone with various silanes, catalyzed by a generic rhodium-phosphine system, illustrating typical product distributions.

| Silane | Silyl Ether Product | Silyl Enol Ether Product | Alcohol Product |

| H2SiPh2 | PhCH(OSiHPh2)Me | PhC(OSiHPh2)=CH2 | PhCH(OH)Me |

| H2SiEt2 | PhCH(OSiHEt2)Me | PhC(OSiHEt2)=CH2 | PhCH(OH)Me |

| HSiBu3 | PhCH(OSiBu3)Me | PhC(OSiBu3)=CH2 | PhCH(OH)Me |

| HSiPh3 | PhCH(OSiPh3)Me | PhC(OSiPh3)=CH2 | PhCH(OH)Me |

This table represents a generalized outcome based on literature reports of similar systems and is for illustrative purposes.

Enantioselective Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, under the influence of a nucleophilic catalyst. acs.orgnih.govacs.orgnih.govmdpi.com The reaction is highly atom-economical and produces densely functionalized molecules. nih.govmdpi.com Phosphines are among the most effective catalysts for the MBH reaction. acs.orgnih.govacs.orgmdpi.comrsc.orgnih.gov

The development of enantioselective MBH reactions has been a major focus of research, with the design of chiral catalysts being a key strategy. acs.orgnih.govacs.orgmdpi.comrsc.orgnih.govnih.gov Chiral phosphines, particularly multifunctional phosphines that contain both a Lewis basic phosphine center and a Brønsted acidic moiety, have emerged as highly effective catalysts for asymmetric MBH and aza-MBH reactions. acs.orgnih.govacs.orgrsc.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high levels of stereocontrol. acs.orgnih.govrsc.org

While this compound itself is achiral, it can be readily modified to introduce chirality. For example, the acetyl group could be reduced to a chiral alcohol, or the phenyl rings on the phosphine could be replaced with chiral biaryl scaffolds. Such chiral derivatives of this compound could serve as bifunctional catalysts in enantioselective MBH reactions. The phosphine would act as the nucleophilic catalyst, while the chiral functionality could provide the necessary steric and electronic environment for enantioselective bond formation.

The following table presents a selection of chiral phosphine catalysts and their performance in the asymmetric aza-MBH reaction of N-sulfonated imines with methyl vinyl ketone, as reported in the literature, to illustrate the potential of such systems.

| Chiral Phosphine Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-2'-(Diphenylphosphanyl)-[1,1']binaphthalenyl-2-ol | Good | 70-94 |

| L-Threonine-derived phosphine-thiourea | High | up to 90 |

| Chiral aziridine-phosphines | High | up to 98 |

| Chiral phosphine-squaramides | High | up to 93 |

This table is a summary of representative results from the literature for different classes of chiral phosphine catalysts in similar reactions and does not represent data for this compound itself.

Mechanistic Investigations of Catalytic Cycles Involving 2 Diphenylphosphino Acetophenone Complexes

Detailed Elucidation of Catalytic Reaction Pathways

Complexes utilizing the bidentate P,O-ligand, 2'-(diphenylphosphino)acetophenone, exhibit diverse catalytic activities, primarily in hydrogenation, transfer hydrogenation, and cross-coupling reactions. The ligand's unique structure, which combines a soft phosphine (B1218219) donor with a hard carbonyl oxygen donor, allows for versatile coordination to a metal center and influences the mechanistic pathways of the catalytic cycles. researchgate.net The elucidation of these pathways reveals intricate multi-step processes, often involving the generation of specific active species from a stable precatalyst.

In general, catalytic cycles for these transformations, such as the Hirao reaction catalyzed by palladium, involve a sequence of fundamental organometallic steps: oxidative addition, ligand exchange, and reductive elimination. mdpi.com The oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center is frequently the rate-determining step. mdpi.com The nature of the phosphine ligand is critical in this process; its steric and electronic properties can dictate the regio- and stereocontrol of subsequent steps, such as migratory insertions. researchgate.net For instance, in palladium-catalyzed reactions, the cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.com Subsequent steps regenerate the active Pd(0) catalyst, allowing the cycle to continue. The specific coordination of the this compound ligand, particularly the strength and lability of the metal-oxygen bond, can provide a form of "masked" coordinative unsaturation, influencing the accessibility of coordination sites for incoming substrates and reagents. researchgate.net

Mechanistic Pathways for Hydrogenation and Transfer Hydrogenation

The reduction of ketones, such as acetophenone (B1666503), to the corresponding alcohols via hydrogenation and transfer hydrogenation is a key transformation catalyzed by transition metal complexes, including those with phosphine ligands. mdpi.comresearchgate.net Two principal mechanistic routes are generally considered for these reactions: the "direct hydrogen transfer" and the "hydridic route". mdpi.compolimi.it The hydridic route, which involves the formation of a metal-hydride intermediate, is the most commonly accepted pathway for transition metal catalysts. polimi.it This route can be further divided into monohydridic and dihydridic pathways. mdpi.com

A significant advancement in understanding hydrogenation catalysis is the concept of a metal-ligand bifunctional mechanism. In this model, the ligand is not a mere spectator but actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. For catalysts bearing ligands with N-H or O-H functionalities, this often involves the simultaneous transfer of a hydride from the metal center and a proton from the ligand to the carbonyl substrate. researchgate.netnih.gov